1H-pyrrolizine

CAS No.: 251-59-2

Cat. No.: VC1844693

Molecular Formula: C7H7N

Molecular Weight: 105.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 251-59-2 |

|---|---|

| Molecular Formula | C7H7N |

| Molecular Weight | 105.14 g/mol |

| IUPAC Name | 1H-pyrrolizine |

| Standard InChI | InChI=1S/C7H7N/c1-3-7-4-2-6-8(7)5-1/h1-3,5-6H,4H2 |

| Standard InChI Key | ODMMNALOCMNQJZ-UHFFFAOYSA-N |

| SMILES | C1C=CN2C1=CC=C2 |

| Canonical SMILES | C1C=CN2C1=CC=C2 |

Introduction

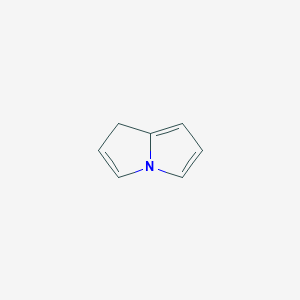

Chemical Identity and Structure

1H-pyrrolizine (C₇H₇N) is a bicyclic heterocyclic compound consisting of a pyrrole ring fused with a pyrrole ring, sharing a nitrogen atom at the bridgehead position. The compound's name indicates that the hydrogen is attached to the nitrogen atom (1H-position), differentiating it from its tautomer, 3H-pyrrolizine. The molecular structure consists of seven carbon atoms and one nitrogen atom arranged in a fused ring system with three double bonds .

Structural Data and Identification

The compound 1H-pyrrolizine is characterized by specific molecular properties that facilitate its identification and study. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇N |

| Molecular Weight | 105.14 g/mol |

| CAS Registry Number | 251-59-2 |

| IUPAC Name | 1H-pyrrolizine |

| InChI | InChI=1S/C7H7N/c1-3-7-4-2-6-8(7)5-1/h1-3,5-6H,4H2 |

| InChIKey | ODMMNALOCMNQJZ-UHFFFAOYSA-N |

| SMILES | C1C=CN2C1=CC=C2 |

This compound is registered in various chemical databases and has several identifiers including ChEBI ID (CHEBI:36653) and DSSTox Substance ID (DTXSID70429527) .

Tautomerism and Chemical Relationships

A notable characteristic of 1H-pyrrolizine is its tautomeric relationship with 3H-pyrrolizine. Tautomerism involves the migration of a hydrogen atom within the molecule, creating structural isomers that exist in equilibrium. In the case of 1H-pyrrolizine, the hydrogen can shift from the nitrogen atom to the carbon at position 3, forming 3H-pyrrolizine .

1H-pyrrolizine belongs to the broader class of pyrrolizines, which include various saturated and unsaturated derivatives. Pyrrolizidine, a fully saturated derivative of pyrrolizine, forms the core structure of numerous alkaloids collectively known as pyrrolizidine alkaloids, which are found in various plant species .

Physical and Chemical Properties

Spectroscopic Characteristics

The structural elucidation of 1H-pyrrolizine and its derivatives frequently employs various spectroscopic methods. Although specific spectroscopic data for the parent compound is limited in the provided search results, related compounds like 5-Acetyl-2,3-dihydro-7-methyl-1H-pyrrolizine have been characterized using techniques such as NMR spectroscopy and mass spectrometry .

Chemical Reactivity

Due to its aromatic character and the presence of a nitrogen atom, 1H-pyrrolizine can participate in various chemical reactions typical of heterocyclic compounds. The nitrogen atom can act as a nucleophile, while the aromatic system can undergo electrophilic substitution reactions. Additionally, the double bonds in the structure can participate in addition reactions.

Synthetic Approaches and Derivatives

Important Derivatives and Their Synthesis

Several derivatives of 1H-pyrrolizine have been synthesized and studied for their biological activities. These include:

-

N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives, which have been evaluated as dual COX/5-LOX inhibitors .

-

1H-pyrrole, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] diazepines, which have shown anticancer activities against various cancer cell lines .

-

1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-, [1S-(1α,7α,7aβ)]- (also known as platynecine), which is a component found in various plant species .

Biological and Pharmacological Activities

Anti-inflammatory Properties

Some 1H-pyrrolizine derivatives have demonstrated significant anti-inflammatory and analgesic activities. For example, compounds designated as 12, 13, 16, and 17 in a study of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives showed higher anti-inflammatory and analgesic activities compared to ibuprofen. These compounds exhibited IC₅₀ values in the range of 2.45–5.69 μM and 0.85–3.44 μM for COX-1 and COX-2, respectively .

The following table summarizes the IC₅₀ values for selected pyrrolizine derivatives against COX enzymes:

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| Pyrrolizine derivatives | 2.45–5.69 | 0.85–3.44 |

Interestingly, compounds designated as 16 and 19 in the same study displayed better safety profiles than ibuprofen in acute ulcerogenicity and histopathological studies, suggesting potential advantages as anti-inflammatory agents with reduced gastrointestinal side effects .

Anti-cancer Activities

Certain derivatives related to 1H-pyrrolizine have exhibited promising anticancer properties. A series of 1H-pyrrole (6a–c, 8a–c), pyrrolo[3,2-d]pyrimidines (9a–c), and pyrrolo[3,2-e] diazepines (11a–c) have shown anticancer activities against HCT116, MCF-7, and Hep3B cancer cells with IC₅₀ values ranging from 0.009 to 2.195 μM .

Particularly noteworthy, compounds designated as 9a and 9c demonstrated IC₅₀ values of 0.011 and 0.009 μM, respectively, against HCT-116 cells, which are comparable to the IC₅₀ value of doxorubicin (0.008 μM). Another compound, 8b, exhibited broad-spectrum activity against all tested cell lines with an IC₅₀ value less than 0.05 μM .

Molecular docking studies have suggested that these compounds may exert their anticancer effects through inhibition of various kinases. For instance, compound 8b was evaluated against a panel of kinases and potently inhibited CDK2/Cyclin A1, DYRK3, and GSK3 alpha kinases at levels of 10–23% compared to imatinib (1–10%) .

Structure-Activity Relationships

The biological activities of 1H-pyrrolizine derivatives are significantly influenced by the substituents attached to the pyrrolizine scaffold. For example, in anti-inflammatory pyrrolizine derivatives, masking the carboxylic group using non-acidic fragments has been shown to reduce gastrointestinal side effects while maintaining anti-inflammatory activity .

In anticancer pyrrolizine derivatives, structural features that enable interaction with kinase enzymes appear to be crucial for their activity. Molecular docking studies have revealed that specific structural elements of these compounds allow them to fit into the active sites of enzymes such as EGFR and CDK2 cyclin A1, contributing to their antiproliferative effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume